

An In-depth Review of the Pharmacodynamics of Repirinast

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast is an anti-allergic and anti-inflammatory agent with a primary mechanism centered on the stabilization of mast cells. Originally developed for asthma, its potential therapeutic applications are being explored in other inflammatory conditions, including chronic kidney disease. This technical guide provides a comprehensive review of the pharmacodynamics of **Repirinast**, with a focus on its molecular mechanisms of action, quantitative effects on inflammatory mediator release, and the experimental methodologies used to elucidate its activity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

Repirinast, also known as MY-5116, is a mast cell stabilizer that inhibits the release of histamine and other pro-inflammatory mediators.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MY-1250.[2] The therapeutic effects of **Repirinast** are primarily attributed to the pharmacodynamic actions of MY-1250.[2] This guide will delve into the core pharmacodynamics of **Repirinast** and its active metabolite, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action







The primary pharmacodynamic effect of **Repirinast**, through its active metabolite MY-1250, is the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of a cascade of inflammatory mediators.[3][4] This mast cell stabilization is achieved through a multi-faceted mechanism involving the modulation of intracellular signaling pathways.

The core mechanism involves the inhibition of calcium influx into mast cells, a critical trigger for degranulation.[3][4] MY-1250 has been shown to inhibit the mobilization of calcium from intracellular stores, a process that is dependent on adenosine triphosphate (ATP).

Furthermore, MY-1250 has been observed to induce a rapid and transient increase in intracellular cyclic adenosine monophosphate (cAMP) levels within mast cells. This elevation of cAMP is thought to contribute to the stabilization of the mast cell membrane. The increase in cAMP may be due to the inhibition of the enzyme cAMP phosphodiesterase.

A key molecular event in the action of MY-1250 is the phosphorylation of a specific 78-kDa protein within mast cells. The concentration-dependent phosphorylation of this protein is correlated with the inhibition of histamine release.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of **Repirinast** and its active metabolite, MY-1250.



Compound	Assay	Cell Type	IC50	Reference
MY-1250	Inhibition of antigen-induced histamine release	Rat peritoneal mast cells	0.3 μΜ	[5]
MY-1250	Inhibition of calcium ion mobilization from intracellular stores	Not specified	Not specified	
MY-1250	Induction of 78- kDa protein phosphorylation	Rat mast cells	0.2 μΜ	

Table 1: In Vitro Pharmacodynamics of MY-1250

Compound	Animal Model	Endpoint	Dosage	Effect	Reference
Repirinast	Unilateral Ureteral Obstruction (UUO) in mice	Kidney fibrosis	90 mg/kg	50.6% reduction in fibrosis	[6]
Repirinast	Unilateral Ureteral Obstruction (UUO) in mice	Kidney fibrosis	30 mg/kg	20.8% reduction in fibrosis (not statistically significant)	[6]
Repirinast + Telmisartan	Unilateral Ureteral Obstruction (UUO) in mice	Kidney fibrosis	30 mg/kg Repirinast + 3 mg/kg Telmisartan	54.2% reduction in fibrosis	[6]



Table 2: In Vivo Pharmacodynamics of Repirinast

Signaling Pathways and Experimental Workflows Signaling Pathway of Mast Cell Stabilization by MY-1250

The proposed signaling pathway for the mast cell-stabilizing effect of MY-1250 is depicted below. Upon entry into the mast cell, MY-1250 is thought to inhibit cAMP phosphodiesterase, leading to an increase in intracellular cAMP. Elevated cAMP levels, in turn, are hypothesized to inhibit ATP-dependent calcium release from intracellular stores, such as the endoplasmic reticulum. This reduction in intracellular calcium availability prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine.



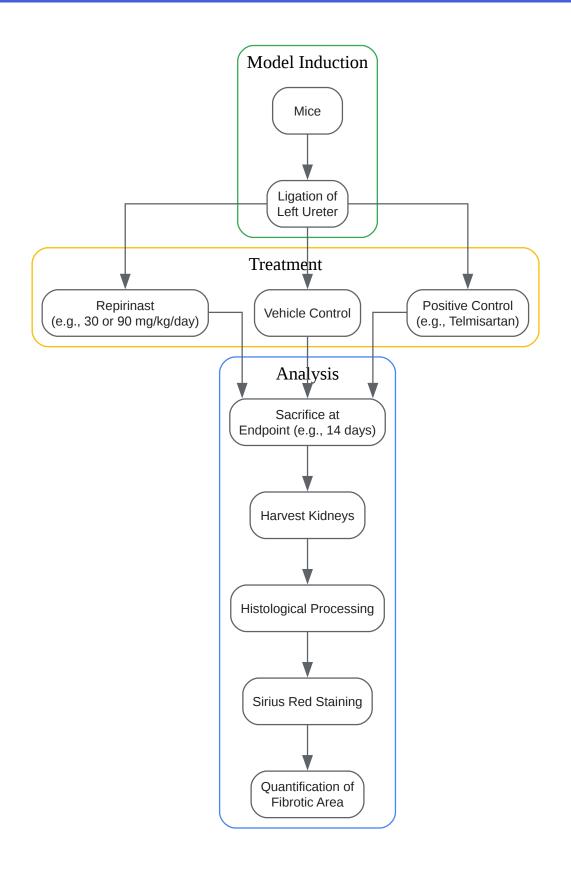
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Caption: Proposed signaling pathway of MY-1250 in mast cells.

Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a common preclinical model to study renal fibrosis. The workflow for evaluating the anti-fibrotic effect of **Repirinast** in this model is outlined below.





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Caption: Experimental workflow for the UUO mouse model.



Experimental Protocols

Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is a generalized procedure based on common methodologies. Specific parameters for **Repirinast** studies may vary.

- 1. Isolation of Rat Peritoneal Mast Cells:
- Euthanize male Wistar rats and inject 20 mL of ice-cold buffer (e.g., Tyrode's buffer) into the peritoneal cavity.
- Gently massage the abdomen for 2-3 minutes.
- Aspirate the peritoneal fluid and centrifuge at 150 x g for 10 minutes at 4°C.
- Wash the cell pellet with buffer and resuspend.
- Purify mast cells using a density gradient centrifugation method (e.g., Percoll).
- 2. Sensitization of Mast Cells (Optional for some antigens):
- For antigen-specific stimulation, mast cells can be passively sensitized by incubating with IgE antibodies for a defined period.
- 3. Histamine Release Assay:
- Pre-incubate the purified mast cells with varying concentrations of MY-1250 or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
- Induce histamine release by adding the specific antigen (e.g., ovalbumin) or a secretagogue (e.g., compound 48/80).
- Incubate for 15-30 minutes at 37°C.
- Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.



- · Collect the supernatant for histamine measurement.
- Lyse the cell pellet to determine the residual histamine content.
- 4. Histamine Quantification:
- Measure histamine content in the supernatant and cell lysate using a sensitive method such as fluorometric assay or enzyme-linked immunosorbent assay (ELISA).
- Calculate the percentage of histamine release.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This protocol is a generalized procedure. Specific details for **Repirinast** studies should be referenced from the primary literature.

- 1. Animals:
- Use male mice of a suitable strain (e.g., C57BL/6), aged 8-10 weeks.
- 2. Surgical Procedure:
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Make a midline abdominal incision to expose the left kidney and ureter.
- Ligate the left ureter at two points using non-absorbable suture material (e.g., 4-0 silk).
- For sham-operated control animals, expose the ureter but do not ligate it.
- Close the abdominal incision in layers.
- 3. Drug Administration:
- Administer Repirinast (e.g., 30 or 90 mg/kg) or vehicle control daily by oral gavage, starting
 from the day of surgery or one day prior, for the duration of the study (e.g., 14 days).



4. Endpoint Analysis:

- At the end of the treatment period, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS).
- Harvest the obstructed (left) and contralateral (right) kidneys.
- Fix a portion of the kidney tissue in 10% neutral buffered formalin for histological analysis.
- 5. Histological Assessment of Fibrosis:
- Embed the fixed kidney tissue in paraffin and cut 4-μm sections.
- Stain the sections with Sirius Red to visualize collagen fibers.
- Capture images of the stained sections using a light microscope.
- Quantify the fibrotic area (red-stained) as a percentage of the total cortical area using image analysis software.

Conclusion

Repirinast, through its active metabolite MY-1250, demonstrates significant mast cell stabilizing properties. Its mechanism of action is centered on the inhibition of intracellular calcium mobilization, likely mediated by an increase in cAMP levels. The quantitative data available supports its potent inhibitory effect on histamine release. Preclinical studies in models of kidney fibrosis have shown promising anti-fibrotic effects. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the pharmacodynamics of this compound. Further research is warranted to fully elucidate the effects of **Repirinast** on a broader range of inflammatory mediators and to translate these preclinical findings into clinical applications for various inflammatory diseases.

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